3-((2-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
3-((2-Chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound featuring a triazolo-pyrazinone core with a (2-chlorobenzyl)thio group at position 3 and a 2-methoxyphenyl substituent at position 6. This scaffold is structurally related to bioactive molecules with reported antagonism toward P2X7 receptors, cytotoxicity, and neuroprotective effects . Its synthesis typically involves cyclization of hydrazinopyrazinone intermediates with activated carbonyl compounds .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-26-16-9-5-4-8-15(16)23-10-11-24-17(18(23)25)21-22-19(24)27-12-13-6-2-3-7-14(13)20/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZXQJGCHYGHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC4=CC=CC=C4Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((2-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antibacterial effects, and other pharmacological potentials, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 303.80 g/mol
- Chemical Structure : Chemical Structure (Placeholder for actual structure)
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of triazole derivatives. The compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study assessing the efficacy of triazole derivatives against breast cancer cells (MCF-7), the compound showed an IC value of 0.28 μg/mL , indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC Value (μg/mL) | Reference Drug | Reference |
|---|---|---|---|
| MCF-7 | 0.28 | Doxorubicin | |
| A549 | 0.52 | Doxorubicin | |
| SK-OV-3 | 19.5 | Bleomycin |
The mechanism underlying the anticancer activity involves the induction of apoptosis through the activation of caspases . Notably, compounds with similar structures have been shown to inhibit the ERK1/2 signaling pathway, which is crucial for cell proliferation and survival .
Antibacterial Activity
Triazole derivatives are also recognized for their antibacterial properties. The compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In vitro studies revealed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics such as vancomycin and ciprofloxacin.
| Bacterial Strain | MIC (μg/mL) | Reference Drug | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | 0.125 | Vancomycin | 0.68 | |
| Escherichia coli | 0.250 | Ciprofloxacin | 2.96 |
Additional Pharmacological Activities
Beyond anticancer and antibacterial effects, triazole derivatives exhibit a range of biological activities including antifungal, antiviral, and anti-inflammatory properties . The structure-activity relationship (SAR) indicates that substituents on the triazole ring can significantly enhance these activities.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 1,2,4-triazole derivatives with various aromatic compounds. For instance, it can be synthesized through a reaction involving 1,2,4-triazol-5-amine and a chalcone derivative, resulting in a compound characterized by a complex structure that includes multiple aromatic rings and a thioether linkage . The structural confirmation is often performed using techniques such as single crystal X-ray diffraction, which elucidates the spatial arrangement of atoms within the molecule.
Pharmacological Properties
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound under discussion has shown promising activity against various bacterial strains. For example, derivatives of 1,2,4-triazoles have been reported to possess high antibacterial efficacy against both Gram-positive and Gram-negative bacteria . The specific compound may also demonstrate antifungal properties due to the presence of the triazole ring, which is known to interfere with fungal cell wall synthesis.
Anticancer Potential
Triazole-containing compounds have been investigated for their anticancer activities. Studies have suggested that modifications in the triazole structure can enhance cytotoxic effects against cancer cell lines. The specific compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has also been explored. Compounds similar to 3-((2-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one may exhibit inhibitory effects on pro-inflammatory cytokines and pathways involved in chronic inflammation .
Case Studies and Research Findings
Several studies have documented the bioactivity of triazole derivatives:
- Study on Antimicrobial Activity : A series of triazole compounds were synthesized and tested for their antimicrobial properties. The results indicated that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural variations in optimizing efficacy .
- Anticancer Research : In vitro studies on triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. Compounds with specific substituents showed improved selectivity towards cancer cells while sparing normal cells, suggesting their potential as targeted therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of triazolo-pyrazinone derivatives are highly dependent on substituents at positions 3 and 7. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Triazolo[4,3-a]pyrazin-8(7H)-one Derivatives
*Calculated using molecular formula and atomic weights.
Key Observations
Thioxo derivatives (e.g., 7-(4-fluorobenzyl)-3-thioxo) exhibit basicity, enabling potentiometric titration for quantification . In contrast, alkylthio groups (e.g., benzylthio) may confer greater electrophilicity, influencing covalent binding to biological targets.
Synthetic Accessibility: The target compound’s synthesis mirrors methods for other 3,7-disubstituted analogs, involving cyclization of 3-hydrazinopyrazin-2-ones with activated carbonyl reagents (e.g., carbonyldiimidazole) . Impurity Profiles: Oxidation of the thioether group in the target compound could yield sulfoxide or sulfone byproducts, similar to impurities observed in 7-(4-fluorobenzyl)-3-thioxo derivatives .
Analytical Challenges :
- Unlike fluorobenzyl analogs, the target compound’s 2-methoxyphenyl group may complicate chromatographic separation due to increased aromaticity. Potentiometric titration, validated for thioxo derivatives , could require optimization for benzylthio substituents.
Q & A
Q. What are the established synthetic routes for preparing 3-((2-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, and how can reaction conditions be optimized?
The compound can be synthesized via cyclization of N1-aryl-3-hydrazinopyrazin-2-ones with carbonyldiimidazole-activated acids. A typical procedure involves refluxing a mixture of the acid (15 mmol), carbonyldiimidazole (15 mmol), and N1-aryl-3-hydrazinopyrazin-2-one (10 mmol) in anhydrous DMFA at 100°C for 1 hour, followed by 24-hour reflux. Post-reaction, the product is precipitated with water, washed with i-propanol, and recrystallized from DMFA/i-propanol. Optimization may involve adjusting solvent ratios, reaction time, or temperature to improve yield (e.g., reducing reflux time if decomposition occurs) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how should data interpretation be approached?
Key techniques include:
- ¹H-NMR : Analyze aromatic proton signals (e.g., 2-methoxyphenyl substituent at δ 7.3–8.1 ppm, split patterns reflecting substitution positions).
- IR : Confirm carbonyl (C=O) stretches near 1716 cm⁻¹ and thioether (C-S) bands at 600–700 cm⁻¹.
- ESI-MS : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula. Cross-referencing with analogs (e.g., 8-amino derivatives in ) helps resolve ambiguities in splitting or unexpected shifts .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts or IR absorptions) be resolved during structural characterization?
Contradictions may arise from tautomerism, solvent effects, or impurities. For example:
- Tautomerism : The triazolopyrazinone core may exhibit keto-enol tautomerism, altering NMR shifts. Use DMSO-d₆ to stabilize the keto form and compare with computational predictions (DFT calculations).
- Impurities : Trace solvents (e.g., DMFA) may overlap with target signals. Purify via column chromatography or repeated recrystallization.
- Substituent effects : Electron-withdrawing groups (e.g., 2-chlorobenzyl) deshield adjacent protons, causing downfield shifts. Compare with structurally similar compounds (e.g., ’s thiadiazinone derivatives) .
Q. What strategies are effective for analyzing the impact of substituents (e.g., 2-chlorobenzyl vs. 2-methoxyphenyl) on biological activity or physicochemical properties?
- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) and assess activity in bioassays (e.g., enzyme inhibition).
- Computational modeling : Use docking simulations to predict interactions with target proteins (e.g., kinase domains), correlating with experimental IC₅₀ values.
- Solubility/logP analysis : Measure partition coefficients (e.g., octanol-water) to evaluate how substituents influence hydrophobicity, critical for bioavailability .
Q. How can mechanistic insights into the cyclization step be obtained, and what experimental controls are necessary?
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates (e.g., hydrazide formation).
- Isotopic labeling : Use ¹³C-labeled carbonyldiimidazole to trace carbonyl incorporation into the triazole ring.
- Control experiments : Exclude side reactions by omitting key reagents (e.g., carbonyldiimidazole) to confirm cyclization dependency on activation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar triazolopyrazinones?
Variations may stem from assay conditions (e.g., cell line specificity, concentration ranges) or purity. To resolve:
- Reproduce assays : Test the compound under identical conditions (e.g., 24-hour incubation at 10 μM in HEK293 cells).
- Purity verification : Re-characterize the compound via HPLC (>95% purity) and compare with literature data.
- Meta-analysis : Cross-reference with studies on analogs (e.g., fluorinated triazolo derivatives in ) to identify substituent-activity trends .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
